6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Description
6-Bromo-3-[(E)-2-(2,4-dinitrophenyl)hydrazono]-5-methyl-1,3-dihydro-2H-indol-2-one is a brominated indole derivative featuring a 2,4-dinitrophenylhydrazone substituent at position 3 and a methyl group at position 4. Its structure combines the indole scaffold—a privileged motif in medicinal chemistry—with electron-withdrawing nitro groups and a hydrazone linker. This compound’s synthesis likely involves hydrazone formation via condensation of a 3-ketoindole precursor with 2,4-dinitrophenylhydrazine, analogous to methods described for structurally related hydrazones .
Properties
IUPAC Name |
6-bromo-3-[(2,4-dinitrophenyl)diazenyl]-5-methyl-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5O5/c1-7-4-9-12(6-10(7)16)17-15(22)14(9)19-18-11-3-2-8(20(23)24)5-13(11)21(25)26/h2-6,17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDZDFNKBYEDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-bromoindole-2,3-dione with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazono derivative. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-5-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Differences :
- Substituent at position 3 : Phenylhydrazine instead of 2,4-dinitrophenylhydrazone.
Synthesis : Similar to the target compound, this analog likely forms via hydrazone condensation but uses phenylhydrazine instead of 2,4-dinitrophenylhydrazine .
Functional Implications :
- The phenylhydrazone group may enhance π-π stacking interactions in biological systems compared to the bulkier nitro-substituted hydrazone.
- Lower molecular weight and reduced polarity could improve membrane permeability but decrease stability under acidic conditions .
(2E)-Ethyl-2-(2-(2,4-dinitrophenyl)hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates (Compounds 17–24)
Structural Differences :
- Core structure : Cyclohexene carboxylate backbone vs. indol-2-one.
- Substituents : Naphthalene and aryl groups at positions 4 and 6, with an ethyl ester moiety.
Synthesis : These compounds are synthesized via Claisen-Schmidt condensation followed by hydrazone formation with 2,4-dinitrophenylhydrazine .
Functional Implications :
- The extended aromatic system (naphthalene) may enhance fluorescence or intercalation properties.
- Ethyl ester groups improve solubility in organic solvents, facilitating purification .
- Antimicrobial activity reported for this class suggests the target indole derivative could share similar bioactivity .
5-Bromo-3-(triazolyl-ethyl)-1H-indole Derivatives (e.g., Compound 9c)
Structural Differences :
- Substituent at position 3 : 1,2,3-triazole-ethyl group instead of hydrazone.
- Additional groups : Methoxyphenyl attached to the triazole.
Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used, differing from the hydrazone condensation route .
Functional Implications :
- The triazole group enhances metabolic stability and hydrogen-bonding capacity.
Biological Activity
6-Bromo-3-[(E)-2-(2,4-dinitrophenyl)hydrazono]-5-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole derivatives class. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its structure features a bromine atom, a hydrazone linkage, and a dinitrophenyl substituent, which are believed to contribute to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include hydrazone formation. Advanced techniques such as ultrasound-assisted synthesis or the use of deep eutectic solvents are often employed to enhance yields and purity. Characterization methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and assess the purity of the synthesized compound.
Antimicrobial Properties
Studies have demonstrated that indole derivatives, including this compound, exhibit various bioactivities such as antibacterial and antifungal effects. These compounds disrupt cellular processes in pathogens, leading to their inhibition. For instance, related compounds have shown effectiveness against bacterial strains by interfering with cell wall synthesis and function.
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Membrane Integrity : It can alter membrane permeability leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The compound may interact with DNA or RNA synthesis mechanisms.
Case Studies and Research Findings
Several studies highlight the biological potential of similar indole derivatives:
- Antimalarial Activity : A series of hydrazones related to indoles were found to possess antimalarial properties by chelating free iron and inhibiting heme polymerization in Plasmodium species. The lead compounds exhibited significant suppression of parasite growth in vitro and in vivo models .
- Anti-inflammatory Effects : Some derivatives have shown promising results in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-3-[(E)-hydrazono]-5-methyl-indol-2-one derivatives, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves coupling a brominated indole precursor with a 2,4-dinitrophenylhydrazine derivative under acidic or catalytic conditions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF (2:1), yielding 50% product after 12 hours. Adjusting solvent polarity (e.g., PEG-400 for solubility) and catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) can improve efficiency. Post-reaction, extraction with ethyl acetate and purification via flash chromatography (70:30 EtOAc/hexane) are critical . For hydrazone formation, highlights refluxing hydrazines with ketones in ethanol, followed by recrystallization.
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- H/C NMR : Identifies proton environments (e.g., indole NH, hydrazone CH=N) and carbon types. and emphasize integrating peak areas to verify substituent positions .
- HRMS (FAB or ESI) : Confirms molecular weight (e.g., [M+H] at m/z 427.0757 in ) and isotopic patterns for bromine .
- Elemental Analysis (CHNS) : Validates empirical formulas (e.g., used a Vario MICRO analyzer, with deviations <0.4% indicating purity) .
- TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) .
Q. How can researchers assess the compound’s stability under varying thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., heating from 25°C to 500°C at 10°C/min under N).
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, with HPLC monitoring degradation products.
- UV-Vis Spectroscopy : Tracks absorbance changes under UV light (e.g., λmax shifts indicate photolytic breakdown).
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of hydrazone formation in this compound?
- Methodological Answer : The (E)-configuration of the hydrazone is influenced by steric and electronic factors. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. suggests analyzing frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (indole C3) and electrophilic (hydrazine N) sites. Solvent polarity (e.g., DMF in ) stabilizes charged intermediates, favoring kinetically controlled pathways .
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., antioxidant enzymes in ) using software like AutoDock Vina.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials or charge distribution on the hydrazone group. highlights using Hirshfeld charges to identify reactive sites .
Q. What experimental designs are optimal for evaluating the compound’s biological activity (e.g., antioxidant or enzyme inhibition)?
- Methodological Answer :
- Antioxidant Assays : Use DPPH radical scavenging (IC measurement) or FRAP assays, as in ’s indole-based studies. Include positive controls (e.g., ascorbic acid) and triplicate runs .
- Enzyme Inhibition : Design Michaelis-Menten kinetics experiments (e.g., COX-2 inhibition) with varying substrate concentrations and inhibitor doses. Use Lineweaver-Burk plots to determine inhibition type.
Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw). Discrepancies may indicate tautomerism or solvent effects.
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the hydrazone group) causing signal splitting.
- X-ray Crystallography : Resolve ambiguities (e.g., ’s use of crystallography for analogous compounds) .
Q. What methodologies assess the environmental fate of this compound, such as biodegradation or photodegradation pathways?
- Methodological Answer :
- Photodegradation Studies : Expose aqueous solutions to simulated sunlight (e.g., Xenon lamp) and analyze by LC-MS/MS for breakdown products.
- OECD 301D Biodegradation Test : Monitor CO evolution over 28 days to estimate mineralization rates. ’s framework for abiotic/biotic transformations guides experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
